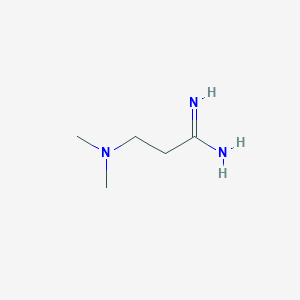

3-(Dimethylamino)propanimidamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(dimethylamino)propanimidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3/c1-8(2)4-3-5(6)7/h3-4H2,1-2H3,(H3,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIYWOKKWHOKFBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Dimethylamino Propanimidamide and Its Key Precursors

Routes to the Propanimidamide (B3024157) Core Structure

The formation of the propanimidamide functional group from a nitrile precursor is a critical step in the synthesis of 3-(dimethylamino)propanimidamide. A primary and well-established method for this transformation is the Pinner reaction. This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ester salt, commonly referred to as a Pinner salt. Subsequent reaction of this intermediate with ammonia (B1221849) or an amine yields the desired amidine chemicalbook.com.

In the context of synthesizing this compound, the starting nitrile would be 3-(dimethylamino)propionitrile. The general steps of the Pinner reaction would be as follows:

Reaction of 3-(dimethylamino)propionitrile with an alcohol (e.g., ethanol) in the presence of a strong acid like hydrogen chloride (HCl) to form the corresponding ethyl imidate hydrochloride salt.

Treatment of the isolated or in-situ generated Pinner salt with ammonia to produce this compound.

Low temperatures are often crucial during the formation of the Pinner salt to prevent its decomposition into an amide and an alkyl chloride. While the Pinner reaction is traditionally acid-catalyzed, base-catalyzed methods can also be employed, which may be advantageous for substrates that are sensitive to acidic conditions chemicalbook.com.

Introduction of the Dimethylaminoalkyl Moiety

The 3-(dimethylamino)propyl group is a key structural feature of the target molecule. Its introduction is typically accomplished through the synthesis and utilization of precursors that already contain this moiety. The most common and industrially significant precursor is 3-(dimethylamino)propylamine (DMAPA). Once DMAPA is synthesized, the primary amine group can be transformed into the desired imidamide functionality.

Alternatively, the dimethylamino group can be introduced onto a pre-existing carbon backbone. For instance, in the synthesis of certain pharmaceutical analogues, a dimethylamino side chain has been introduced via alkylation using a strong base like lithium diisopropylamide (LDA) nih.gov. However, for the specific synthesis of this compound, the use of DMAPA or its nitrile precursor, 3-(dimethylamino)propionitrile, is the more direct and common approach.

Precursor Synthesis: Emphasis on 3-(Dimethylamino)propylamine (DMAPA) and Derivatives

The industrial production of DMAPA is a well-optimized process, primarily starting from dimethylamine (B145610) and acrylonitrile (B1666552). This multi-step synthesis is the foundation for obtaining the necessary precursor for this compound.

Continuous Reaction Processes for DMAPA Synthesis

Continuous flow processes offer significant advantages in chemical manufacturing, including improved safety, efficiency, and scalability. The synthesis of DMAPA has been successfully adapted to continuous reaction methodologies. The process typically involves two main stages:

Formation of 3-(Dimethylamino)propionitrile (DMAPN): Dimethylamine is reacted with acrylonitrile in a continuous addition reaction. This Michael addition is exothermic and can be controlled in a fixed-bed reactor.

Hydrogenation of DMAPN: The resulting DMAPN is then hydrogenated in a continuous process to yield DMAPA.

One study demonstrated a two-step continuous reaction process that achieved high conversion and selectivity. In the first step, N,N-dimethyl-amino propionitrile (B127096) was prepared in a fixed bed reactor with a conversion of acrylonitrile and selectivity of DMAPN reaching 100.00% and over 99.50%, respectively, under optimized conditions. The subsequent hydrogenation in a fixed bed with a Raney-Ni catalyst also yielded DMAPA with a conversion and selectivity both higher than 99.50%.

| Parameter | Value | Reference |

| DMAPN Synthesis | ||

| Reactor Type | Fixed Bed | |

| Temperature | 30°C | |

| Pressure | 1 MPa | |

| Molar Ratio (Dimethylamine:Acrylonitrile) | 1:1 | |

| Acrylonitrile Conversion | 100.00% | |

| DMAPN Selectivity | >99.50% | |

| DMAPA Synthesis (Hydrogenation) | ||

| Catalyst | DCF-1 Raney-Ni | |

| Temperature | 70°C | |

| Pressure | 6 MPa | |

| Alkali | 0.46 wt% NaOH | |

| DMAPN Conversion | >99.50% | |

| DMAPA Selectivity | >99.50% | |

| Table 1: Optimized Conditions for the Continuous Synthesis of DMAPA |

Role of Heterogeneous Catalysts in DMAPA Production

Heterogeneous catalysts are crucial for the industrial-scale hydrogenation of DMAPN to DMAPA. These catalysts are favored due to their ease of separation from the reaction mixture, reusability, and stability under reaction conditions.

Raney Nickel is a commonly used catalyst for the hydrogenation of nitriles to primary amines. In the synthesis of DMAPA, Raney-Ni has demonstrated high activity and selectivity. The catalyst's performance can be influenced by various factors, including reaction temperature, pressure, and the presence of additives like sodium hydroxide, which can help to suppress the formation of secondary and tertiary amines as byproducts.

Multi-Step Approaches from Nitriles and Amines

The predominant industrial synthesis of DMAPA is a two-step process starting from acrylonitrile and dimethylamine.

Michael Addition: The first step is the base-catalyzed Michael addition of dimethylamine to acrylonitrile. This reaction forms 3-(dimethylamino)propionitrile (DMAPN). The reaction is typically carried out in the liquid phase and is highly exothermic.

(CH₃)₂NH + CH₂=CHCN → (CH₃)₂NCH₂CH₂CN

Catalytic Hydrogenation: The second step is the catalytic hydrogenation of the nitrile group of DMAPN to a primary amine. This is typically performed using a heterogeneous catalyst, such as Raney nickel, under hydrogen pressure.

(CH₃)₂NCH₂CH₂CN + 2H₂ → (CH₃)₂NCH₂CH₂CH₂NH₂

This multi-step approach is highly efficient and is the basis for the large-scale commercial production of DMAPA.

Synthetic Pathways to Bis[3-(dimethylamino)propyl]amine (BisDMAPA)

Bis[3-(dimethylamino)propyl]amine (BisDMAPA) is a related compound that can be synthesized from DMAPA. One method involves the continuous reaction of DMAPA in the presence of a heterogeneous catalyst in a reaction column. This process essentially involves the reaction of two molecules of DMAPA to form BisDMAPA with the elimination of ammonia.

The reaction can be represented as:

2 (CH₃)₂NCH₂CH₂CH₂NH₂ → [(CH₃)₂NCH₂CH₂CH₂]₂NH + NH₃

This transformation can be carried out in a reactive distillation setup, which allows for the continuous removal of the ammonia byproduct, driving the reaction to completion.

Derivatization Strategies for Imidamide Functionality

The imidamide functional group, also known as an amidine, is characterized by the RC(=NR)NR₂ structure and offers several avenues for chemical modification due to its unique electronic properties. The presence of both sp² and sp³ hybridized nitrogen atoms makes it a versatile functional group for derivatization.

Key strategies for the derivatization of the imidamide functionality in a molecule like this compound include:

Protonation and Salt Formation: Amidines are significantly more basic than their amide counterparts and are considered among the strongest uncharged bases. wikipedia.org Protonation readily occurs at the sp²-hybridized nitrogen, leading to the formation of a resonance-stabilized amidinium ion. In this cation, the positive charge is delocalized across both nitrogen atoms, resulting in identical C-N bond lengths. wikipedia.org This property is fundamental for creating various salts of the parent compound.

N-Alkylation and N-Arylation: The nitrogen atoms of the imidamide group can serve as nucleophiles, participating in reactions with electrophiles like alkyl or aryl halides. This allows for the introduction of various substituents, modifying the compound's steric and electronic properties. Palladium-catalyzed N-arylation methods have been developed for both aryl and alkyl amidines, allowing for the coupling with a wide range of aryl bromides, chlorides, and triflates with high selectivity for monoarylation.

N-Acylation: Reaction with acylating agents, such as acyl chlorides or anhydrides, can lead to the formation of N-acyl amidines. Metal-free, multicomponent reactions have been developed that can produce N-acyl amidines from precursors like nitroalkenes, dibromo amides, and amines, showcasing a pathway to complex amidine frameworks. organic-chemistry.orgorganic-chemistry.org

Formation of Amidinate Ligands: The deprotonated form of an amidine, known as an amidinate salt, can be generated by reacting it with a strong base or by reacting a carbodiimide (B86325) with an organometallic compound. wikipedia.org These amidinate anions are widely used as ligands in organometallic chemistry, forming stable complexes with a variety of metals. This opens the possibility of using derivatized this compound in catalysis or materials science.

The following table summarizes the primary derivatization strategies for the imidamide group.

Interactive Data Table: Derivatization Strategies for the Imidamide Functional Group| Derivatization Strategy | Reagents/Conditions | Product Type | Key Features |

|---|---|---|---|

| Protonation | Protic Acids (e.g., HCl, H₂SO₄) | Amidinium Salt | Forms a resonance-stabilized cation; increases water solubility. wikipedia.org |

| N-Alkylation | Alkyl Halides | N-Alkyl Amidine | Introduces alkyl substituents on one or both nitrogen atoms. |

| N-Arylation | Aryl Halides, Palladium Catalyst | N-Aryl Amidine | Attaches aryl groups to the nitrogen atoms, modifying electronic properties. |

| N-Acylation | Acyl Chlorides, Anhydrides | N-Acyl Amidine | Adds an acyl group, influencing the basicity and reactivity of the amidine. |

| Amidinate Formation | Strong Base or Organometallic Reagents | Amidinate Salt / Metal Complex | Creates an anionic ligand capable of coordinating with metal centers. wikipedia.org |

Stereoselective and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability and the precise control of molecular architecture. These principles are applicable to the synthesis of this compound and its derivatives.

Stereoselective Approaches

The parent molecule, this compound, is achiral. Therefore, stereoselective synthesis is not required for its direct preparation. However, this paradigm becomes critical when synthesizing derivatives that incorporate chiral centers or when using chiral precursors. For instance, if a chiral substituent were to be introduced on the carbon backbone or on one of the nitrogen atoms, stereoselective methods would be necessary to control the resulting stereochemistry.

An illustrative example from a related class of compounds is the synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate for a fluoroquinolone antibiotic. nih.govresearchgate.net Its synthesis involves a highly efficient and stereoselective route featuring two critical transformations:

Catalytic Asymmetric Hydrogenation: A β-hydroxy amide intermediate is produced with high diastereoselectivity (de 98%) and enantioselectivity (ee >99%) using a chiral DM-SEGPHOS-Ru(II) complex. nih.govresearchgate.net

Sₙ2 Substitution: A subsequent reaction with methylamine (B109427) proceeds with a complete inversion of configuration at the stereocenter. nih.govresearchgate.net

These techniques highlight how asymmetric catalysis can be employed to precisely control stereochemistry in molecules that share structural similarities with the precursors of this compound.

Green Chemistry Approaches

The principles of green chemistry aim to design chemical processes that minimize or eliminate the use and generation of hazardous substances. These principles can be applied to various stages of the synthesis of this compound and its precursors.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. The Pinner reaction, a common route to amidines from nitriles and alcohols, generally has good atom economy. wikipedia.org Alternative routes, such as the direct amination of nitriles catalyzed by Lewis acids, can also be efficient. wikipedia.org

Catalysis: The use of catalysts is a cornerstone of green chemistry, as it allows for reactions to proceed with higher efficiency and selectivity, often under milder conditions and with less waste. For amidine synthesis, various catalytic systems have been explored, including ytterbium amides for the addition of amines to nitriles and metal-free conditions for certain multicomponent reactions. organic-chemistry.org

Energy Efficiency: Performing reactions at ambient temperature and pressure reduces energy consumption. The development of highly active catalysts can enable lower reaction temperatures. For example, in some peptide syntheses, which involve amide bond formation similar to potential precursor steps, optimizations have allowed for complete conversion at room temperature. unibo.it

Use of Renewable Feedstocks: While not widely documented for this specific compound, a broader green chemistry goal involves sourcing starting materials from renewable feedstocks rather than petrochemicals. jddhs.com

The following table summarizes key green chemistry strategies applicable to the synthesis.

Interactive Data Table: Green Chemistry Strategies in Synthesis| Green Chemistry Principle | Strategy | Example Application | Potential Benefit |

|---|---|---|---|

| Safer Solvents | Replace hazardous solvents (e.g., DMF, Chloroform) | Use of Ethyl Acetate, CPME, 2-MeTHF, or water. unibo.itmdpi.com | Reduced toxicity and environmental pollution. |

| Atom Economy | Favor addition reactions over substitution/elimination | Pinner reaction or direct addition of amines to nitriles. wikipedia.org | Maximizes incorporation of starting materials, minimizing waste. |

| Catalysis | Employ catalytic instead of stoichiometric reagents | Use of Lewis acids, metal-free catalysts, or biocatalysts. wikipedia.orgorganic-chemistry.org | Increased reaction efficiency, reduced waste, and milder conditions. |

| Energy Efficiency | Develop reactions that proceed at ambient temperature | Optimization of catalyst and reaction conditions. | Lower energy consumption and reduced operational costs. |

| Waste Prevention | Design synthetic routes with fewer steps and high yields | One-pot or tandem reactions. | Reduced generation of byproducts and purification waste. |

Chemical Reactivity and Transformational Chemistry of 3 Dimethylamino Propanimidamide

Nucleophilic and Basic Properties of the Amidine Moiety

The amidine functional group, characterized by the -C(=NH)NH2 motif, is a potent base and nucleophile. The basicity of amidines significantly surpasses that of corresponding amines and amides. stackexchange.comechemi.com This enhanced basicity is attributed to the ability of the amidine group to delocalize the positive charge upon protonation of the sp²-hybridized nitrogen atom. The resulting amidinium ion is stabilized by resonance, with the charge being shared between both nitrogen atoms. stackexchange.comunacademy.com

The nucleophilicity of the amidine moiety allows it to readily attack electrophilic centers. The lone pair of electrons on the sp² nitrogen is typically the site of protonation and initial nucleophilic attack.

Table 1: Comparison of pKa values for the conjugate acids of selected nitrogenous bases.

| Compound Name | Structure | pKa of Conjugate Acid |

| Acetamidine | CH₃C(=NH)NH₂ | 12.52 kyoto-u.ac.jp |

| Guanidine (B92328) | HNC(NH₂)₂ | 13.71 kyoto-u.ac.jp |

| Dimethylamine (B145610) | (CH₃)₂NH | 10.7 |

| Ammonia (B1221849) | NH₃ | 9.25 |

This table presents representative pKa values to illustrate the high basicity of the amidine and guanidine functional groups compared to simple amines.

Cycloaddition and Condensation Reactions in Heterocyclic Synthesis

Amidines are highly valuable building blocks in the synthesis of a wide array of nitrogen-containing heterocyclic compounds. Their ability to act as a binucleophile makes them ideal precursors for constructing rings such as pyrimidines, imidazoles, and triazines.

A classic example of this reactivity is the Pinner pyrimidine (B1678525) synthesis, which involves the condensation of an amidine with a 1,3-dicarbonyl compound or its synthetic equivalent. slideshare.netmdpi.com For instance, 3-(Dimethylamino)propanimidamide would be expected to react with a β-ketoester to yield a substituted pyrimidine. The reaction proceeds through initial nucleophilic attack of one of the amidine nitrogens on a carbonyl carbon, followed by an intramolecular condensation and dehydration to form the aromatic pyrimidine ring. cdnsciencepub.com

Similarly, reactions with α-dicarbonyl compounds would lead to the formation of imidazoles, and reactions with other appropriate bis-electrophiles can provide access to various other heterocyclic systems. The dimethylamino group is generally expected to remain intact during these cyclization reactions, affording a functionalized side chain on the resulting heterocycle.

Functionalization at Nitrogen and Carbon Centers

The amidine moiety of this compound offers several sites for further functionalization. The nitrogen atoms can undergo a variety of reactions:

N-Alkylation: Reaction with alkyl halides can lead to mono- or di-alkylation on the amidine nitrogens.

N-Acylation: Treatment with acylating agents such as acyl chlorides or anhydrides can form N-acylamidines.

N-Arylation: Coupling reactions with aryl halides, often catalyzed by transition metals, can introduce aryl substituents on the nitrogen atoms.

The amidine carbon is generally less reactive towards nucleophiles unless activated. However, derivatization at this position is possible through various synthetic strategies, often involving the use of the amidine as a directing group or after conversion to a more reactive intermediate.

The dimethylamino group can also be functionalized, for example, through oxidation to an N-oxide or by quaternization with an alkyl halide, as previously mentioned.

Comparative Reactivity with Related Amine and Amidine Structures

To understand the reactivity of this compound, it is useful to compare it with simpler, related structures.

Basicity:

Compared to simple amines: The amidine group is significantly more basic than the dimethylamino group within the same molecule, and also more basic than simple primary or secondary amines like propylamine. stackexchange.comechemi.com This is due to the resonance stabilization of the conjugate acid of the amidine. unacademy.com

Compared to other amidines: The basicity of the amidine group in this compound is expected to be similar to other simple alkyl amidines like acetamidine. The electron-donating nature of the propyl chain may slightly increase its basicity compared to acetamidine. The presence of the distant dimethylamino group is likely to have a minor electronic effect on the pKa of the amidine.

Nucleophilicity:

The order of nucleophilicity generally follows the trend of basicity. Therefore, the amidine moiety will be a more potent nucleophile than the dimethylamino group. In competitive reactions with an electrophile, the amidine nitrogen is the more likely site of attack.

Table 2: Qualitative Comparison of Reactivity

| Compound | Key Functional Group(s) | Expected Relative Basicity | Notes |

| This compound | Amidine, Tertiary Amine | Very High | The amidine is the primary basic and nucleophilic center. |

| Acetamidine | Amidine | High | A simple amidine for comparison. drugfuture.comnih.gov |

| 3-(Dimethylamino)propylamine | Primary Amine, Tertiary Amine | Moderate | Lacks the highly basic amidine functionality. |

| N,N-Dimethylacetamide | Amide | Very Low | The lone pair on the nitrogen is delocalized onto the carbonyl oxygen, significantly reducing basicity. nih.govwikipedia.org |

This table provides a qualitative comparison of the expected basicity of this compound with related structures.

Catalytic and Reagent Applications of 3 Dimethylamino Propanimidamide and Its Derivatives

Organocatalytic Applications

Organocatalysis represents a significant area of green chemistry, utilizing small organic molecules to accelerate chemical reactions. Derivatives of 3-(Dimethylamino)propanimidamide are notable for their ability to function as effective organocatalysts, particularly in roles requiring strong, non-nucleophilic bases or in mediating specific types of polymerization and condensation reactions.

A non-nucleophilic base is a sterically hindered organic base that is a poor nucleophile. wikipedia.org These bases are sought after in organic synthesis for their ability to deprotonate acidic protons without engaging in competing nucleophilic substitution or addition reactions. wikipedia.orglibretexts.org The defining characteristic of such bases is their steric bulk, which allows for the abstraction of a proton but prevents the molecule from attacking electrophilic centers. wikipedia.org

While direct studies on this compound are limited, its structure, featuring an amidine core, is analogous to other well-known non-nucleophilic superbases like 1,8-Diazabicycloundec-7-ene (DBU). wikipedia.org Amidines are known for their high basicity. The high basicity of compounds like 1,8-Bis(dimethylamino)naphthalene, known as Proton Sponge™, is attributed to the relief of steric strain upon protonation and the formation of a stable intramolecular hydrogen bond in the conjugate acid. libretexts.org This principle suggests that this compound, with its combination of a dimethylamino group and an imidamide, possesses the requisite properties of a strong, sterically hindered base suitable for sensitive organic transformations where the presence of a nucleophile would be detrimental.

Common Non-Nucleophilic Bases and their Properties

| Base | Conjugate Acid pKa | Key Feature |

|---|---|---|

| N,N-Diisopropylethylamine (DIPEA) | 10.75 | Moderately strong, hindered amine |

| 1,8-Diazabicycloundec-7-ene (DBU) | 13.5 | Strong, used for E2 eliminations |

| 1,5-Diazabicyclo(4.3.0)non-5-ene (DBN) | ~13.5 | Similar in strength and use to DBU |

Derivatives of this compound, particularly N-[3-(dimethylamino)propyl]methacrylamide (DMAPMA), are extensively used as monomers in polymerization reactions to create functional polymers. nih.govmdpi.com These polymers often exhibit stimuli-responsive behavior, such as pH- and thermo-responsiveness, making them valuable in materials science and biomedical applications. nih.govmdpi.com

DMAPMA is frequently used as a comonomer to impart pH-sensitivity to hydrogels. nih.gov The polymerization can be carried out using various techniques, including conventional free-radical polymerization and reversible addition-fragmentation chain-transfer (RAFT) polymerization, which allows for greater control over the polymer architecture. nih.gov Research has shown that the inclusion of DMAPMA units in a polymer chain can increase the phase separation temperatures of the resulting copolymer solutions. mdpi.com

Table 1: Research Findings on Polymerization of DMAPMA

| Polymerization Method | Monomer(s) | Initiator | Temperature (°C) | Key Finding |

|---|---|---|---|---|

| Free Radical Polymerization | N-[3-(diethylamino)propyl]methacrylamide (a related monomer) | Azobisisobutyronitrile (AIBN) | 60 | Synthesis of a stimuli-responsive homopolymer. nih.gov |

| RAFT Polymerization | N-[3-(diethylamino)propyl]methacrylamide | AIBN with a chain transfer agent | 70 | Produced polymers with a lower polydispersity index compared to free radical methods. nih.gov |

| Free Radical Polymerization | N-[3-(dimethylamino)propyl]methacrylamide (DMAPMA) | AIBN | 70 | Resulting polymer molecular weight distribution ranged from ~2000 to ~10000 g/mol . wiley-vch.de |

Condensation reactions, such as the Mannich and Knoevenagel reactions, often require a basic catalyst to facilitate the deprotonation of a CH-acidic compound, generating a reactive nucleophile. The choice of base is critical to optimize yield and minimize side reactions.

In the context of the Mannich reaction, a common method for synthesizing β-aminocarbonyl compounds, precise pH control is essential. While traditionally conducted under acidic conditions, performing the reaction in an alkaline medium can offer advantages, particularly on an industrial scale. google.com For instance, the synthesis of 3-dimethylamino-2,2-dimethylpropanal from isobutyraldehyde, dimethylamine (B145610), and formaldehyde (B43269) has been shown to proceed effectively at pH values between 9 and 11. google.com The role of the base is to facilitate the formation of the key reactive intermediate. A strong, non-nucleophilic base like this compound would be well-suited for such transformations, as it can efficiently promote the necessary deprotonation steps without interfering with the electrophilic carbonyl centers.

Role as a Reagent in Organic Synthesis

Beyond catalysis, derivatives of this compound serve as crucial building blocks and reagents in the construction of more complex molecules. Their bifunctional nature allows them to be incorporated into larger structures, introducing specific properties or enabling further chemical modifications.

A key derivative, 3-(Dimethylamino)-1-propylamine (DMAPA), is explicitly used as an aminating agent. sigmaaldrich.com It has been successfully employed in palladium-catalyzed amination reactions involving aryl amines. sigmaaldrich.com This application highlights the utility of the primary amine group on the propyl chain, which can readily participate in bond-forming reactions to introduce the N,N-dimethylpropylamino moiety into various molecular scaffolds.

Derivatization is a technique used to modify a chemical compound to enhance its properties for analysis or to impart new functionalities. 3-(Dimethylamino)-1-propylamine (DMAPA) has been used in the derivatization of the polysaccharide pullulan to create cationic pullulan. sigmaaldrich.com This modification introduces positive charges to the polymer backbone, significantly altering its physical and chemical properties for potential applications in areas like gene delivery or as a flocculant.

This process is an example of how the nucleophilic primary amine of a DMAPA can be reacted with electrophilic sites on a complex molecule to append the dimethylamino-functionalized tail. This strategy is broadly applicable for modifying molecules to improve their solubility, alter their biological activity, or prepare them for specific analytical techniques like mass spectrometry. sigmaaldrich.comnih.gov

Coordination Chemistry and Metal Complexation of 3 Dimethylamino Propanimidamide Based Ligands

Chelation Behavior and Ligand Design Principles

Amidinate ligands, characterized by the [R-C(NR')2]⁻ functional group, are versatile in coordination chemistry due to their ability to act as two-electron donors and form various bonding modes. These include monodentate, bidentate (chelating), and bridging coordination. The specific chelation behavior is influenced by the substituents on the amidine core (R and R' groups).

In the context of a hypothetical 3-(Dimethylamino)propanimidamide ligand, the design incorporates a flexible three-carbon chain connecting the amidine functional group to a dimethylamino group. This design allows the ligand to act as a bidentate chelator, coordinating to a metal center through one of the nitrogen atoms of the amidinate group and the nitrogen atom of the dimethylamino group. This would form a stable five-membered chelate ring, a favored and thermodynamically stable arrangement in coordination complexes. The presence of the dimethylamino group introduces an additional donor site, enhancing the stability of the resulting metal complex.

The design principles for such ligands focus on:

Bite Angle: The N-M-N angle formed by the chelating ligand is a critical factor in determining the geometry and stability of the complex.

Steric Hindrance: The bulk of the substituents on the nitrogen atoms can influence the coordination geometry and the accessibility of the metal center to other molecules.

Electronic Effects: The nature of the substituents can also modulate the electron-donating ability of the ligand, thereby affecting the properties of the metal complex.

Synthesis and Characterization of Metal Complexes

The synthesis of metal amidinate complexes is typically achieved through the reaction of a lithiated amidine with a metal halide. This method is versatile and has been used to prepare a wide range of transition metal amidinate complexes.

For a this compound ligand, the synthesis of its metal complexes would likely follow a similar pathway. The ligand would first be deprotonated using a strong base, such as an organolithium reagent, to form the corresponding lithium amidinate. This would then be reacted with a suitable metal halide precursor.

Complexes with Transition Metals (e.g., Ni, Pd, Pt, Co, Cr)

Amidinate ligands have been successfully used to synthesize complexes with a variety of transition metals, including nickel, palladium, platinum, cobalt, and chromium. For instance, square-planar complexes of Ni(II), Pd(II), and Pt(II) have been synthesized with the related 3-dimethylamino-1-propyl ligand. illinois.edu These complexes are typically prepared by reacting the corresponding metal chloride with the Grignard reagent of the ligand. illinois.edu It is anticipated that this compound would form similar complexes with these metals. The resulting complexes are often colored and can exhibit interesting magnetic and electronic properties.

Research on other amidinate complexes has shown the formation of various geometries. For example, chromium(III) can form octahedral complexes with macrocyclic amidine-containing ligands. sphinxsai.com Cobalt(II) complexes with amidine ligands have been shown to adopt a pseudo-tetrahedral coordination sphere. sphinxsai.com Nickel(II) complexes with certain amidine-based ligands can exist as four-coordinate tetrahedrally distorted monomers or as bromo-bridged five-coordinate dimers. sphinxsai.com

Complexes with Main Group Metals

The coordination chemistry of amidinate ligands extends to main-group metals. These complexes are of interest for their potential applications in catalysis and materials science. The synthesis of main-group metal amidinates often involves the same salt metathesis route used for transition metals, reacting a metal halide with an alkali metal amidinate. The resulting complexes exhibit a range of coordination numbers and geometries depending on the size and electronic properties of the metal and the steric bulk of the amidinate ligand.

Structural Elucidation of Coordination Geometries (e.g., Square-Planar)

X-ray crystallography is a primary tool for the structural elucidation of metal amidinate complexes. For d⁸ transition metals like Ni(II), Pd(II), and Pt(II), a square-planar geometry is commonly observed, particularly with bidentate chelating ligands.

In complexes with the analogous 3-dimethylamino-1-propyl ligand, the metal center is bound to two chelating ligands in a square-planar geometry. illinois.edu The inner coordination sphere consists of two carbon atoms and two nitrogen atoms arranged in a cis fashion. illinois.edu This cis configuration is likely a consequence of the trans influence, where the strongly bonding alkyl groups prefer to be trans to the more weakly bonding amine groups. illinois.edu The structure of these complexes is often slightly distorted from an ideal square-planar geometry due to steric interactions between the dimethylamino groups. illinois.edu

Table 1: Selected Bond Angles for M[(CH₂)₃NMe₂]₂ Complexes illinois.edu

| Metal (M) | N-M-N Angle (°) |

| Ni | 100.62(4) |

| Pd | 101.72(4) |

| Pt | 101.45(10) |

Spectroscopic Signatures of Metal-Ligand Interactions

Various spectroscopic techniques are employed to characterize the interaction between the metal center and the amidinate ligand.

Infrared (IR) Spectroscopy: The N-C-N stretching frequency in the IR spectrum is a key diagnostic tool. Upon coordination to a metal, this band typically shifts to a lower frequency compared to the free ligand, providing evidence of metal-ligand bond formation. Different bonding modes of the amidinate ligand (monodentate, bidentate, bridging) will result in characteristic IR absorptions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to probe the structure of the complexes in solution. The chemical shifts of the protons and carbons on the ligand are sensitive to the coordination environment and can provide information about the symmetry and geometry of the complex. For paramagnetic complexes, the NMR signals may be broadened or shifted.

UV-Vis Spectroscopy: The electronic absorption spectra of transition metal amidinate complexes often display d-d transitions and charge-transfer bands. These absorptions are responsible for the color of the complexes and can provide insights into the electronic structure and coordination geometry of the metal center.

Thermolysis and Decomposition Mechanisms of Organometallic Precursors in CVD

Metal amidinate complexes are attractive precursors for Chemical Vapor Deposition (CVD) due to their volatility and thermal stability. azonano.comharvard.edu The thermal decomposition (thermolysis) of these precursors on a heated substrate leads to the deposition of thin films of metals, metal oxides, or metal nitrides. azonano.comharvard.edu

The decomposition mechanism is highly dependent on the nature of the metal and the substituents on the amidinate ligand. For CVD applications, a clean decomposition pathway is desirable, where the organic ligands are removed as volatile byproducts, leaving behind a pure inorganic film.

In the case of the related platinum complex with the 3-dimethylamino-1-propyl ligand, thermolysis in solution proceeds primarily through β-hydrogen elimination. illinois.edu Under CVD conditions, the main decomposition pathway also involves β-hydrogen elimination and reductive elimination steps. illinois.edu This clean decomposition leads to the formation of nanocrystalline platinum films. illinois.edu

The thermal stability of metal amidinate precursors can be tuned by modifying the substituents on the ligand. azonano.com For example, fluorinated ligands can enhance thermal stability and vapor pressure. nih.gov The choice of substituents also influences the decomposition temperature and the composition of the resulting film.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of a molecule by probing the magnetic properties of atomic nuclei. For 3-(Dimethylamino)propanimidamide, ¹H and ¹³C NMR would be the primary techniques used.

¹H NMR Spectroscopy would provide information on the number of different types of protons, their chemical environment, and their connectivity. It is anticipated that the spectrum would show distinct signals for the protons of the dimethylamino group, the two methylene (B1212753) groups of the propane (B168953) backbone, and the protons of the imidamide group. The integration of these signals would correspond to the number of protons in each group.

¹³C NMR Spectroscopy would complement the proton NMR data by providing information about the carbon skeleton. Distinct peaks would be expected for the methyl carbons of the dimethylamino group, the two methylene carbons, and the carbon atom of the imidamide functional group.

Currently, specific ¹H and ¹³C NMR spectral data for this compound are not available in the reviewed literature.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by analyzing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy of this compound would be expected to show characteristic absorption bands for the N-H and C=N stretching vibrations of the imidamide group, as well as C-H stretching and bending vibrations of the alkyl groups.

Raman Spectroscopy , being particularly sensitive to non-polar bonds, would be a complementary technique. It would be especially useful for observing the C=N double bond and the C-C backbone vibrations.

Detailed experimental IR and Raman spectra for this compound have not been reported in the accessible scientific domain.

Mass Spectrometry in Elucidating Molecular Structures

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. The expected molecular ion peak for this compound would correspond to its molecular weight. Analysis of the fragmentation pattern would help to confirm the connectivity of the atoms within the molecule.

A specific mass spectrum for this compound is not currently available in public databases.

X-ray Diffraction Analysis of Crystalline Forms and Complexes

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If this compound can be crystallized, single-crystal X-ray diffraction would provide precise bond lengths, bond angles, and conformational information. This technique could also be used to study the structure of any crystalline complexes that the compound might form.

There are no published crystal structures for this compound in the Cambridge Structural Database or other crystallographic repositories.

Advanced Techniques for Solution-Phase Conformations and Dynamics

Understanding the behavior of a molecule in solution is crucial for many applications. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be used to study the through-space interactions between protons, providing insights into the preferred conformations of this compound in different solvents. Other techniques, such as computational modeling, could be employed to predict the conformational landscape and dynamic behavior of the molecule in solution.

Specific studies on the solution-phase conformation and dynamics of this compound have not been found in the surveyed literature.

Computational and Theoretical Investigations

Reaction Mechanism Elucidation via Computational Modeling

Beyond simple thermodynamics, computational modeling can illuminate the intricate step-by-step pathways of chemical reactions. uwlax.edumit.edu By mapping the potential energy surface that connects reactants to products, researchers can identify crucial intermediates and, most importantly, the transition states that represent the energy peak of each reaction step. nih.gov The structure and energy of the transition state determine the activation energy, which governs the reaction rate.

For instance, in a potential synthesis or reaction involving 3-(Dimethylamino)propanimidamide, computational modeling could be used to compare different proposed mechanisms. This has been done for closely related molecules, such as the esterification of 3-(dimethylamino)propan-1-ol, where modeling helped to confirm that the reaction proceeds through a specific cyclic intermediate. rsc.org Such insights are invaluable for optimizing reaction conditions, predicting byproducts, and designing more efficient catalysts.

Prediction of Spectroscopic Properties

Computational methods can simulate various types of molecular spectra, providing a powerful link between theoretical models and experimental observation. By calculating the vibrational frequencies of a molecule's bonds, one can predict its infrared (IR) and Raman spectra. nih.gov These predicted spectra can be compared directly with experimental data to confirm the identity and structure of a synthesized compound. mdpi.com

Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, which allows for the prediction of a molecule's ultraviolet-visible (UV-Vis) absorption spectrum. conicet.gov.ar This is particularly useful for understanding the chromophores within a molecule and how structural modifications might alter its color or photophysical properties. The close agreement often found between predicted and experimental spectra serves as strong validation for the accuracy of the computed molecular structure. mdpi.com

Molecular Dynamics Simulations (e.g., in material science contexts)

While quantum chemical calculations typically focus on single, static molecules (often in the gas phase), Molecular Dynamics (MD) simulations model the movement and interaction of multiple molecules over time. bnl.gov MD is a powerful tool for understanding the behavior of substances in a condensed phase (liquid or solid) or when interacting with other materials. mdpi.com

In the context of material science, MD simulations could predict how this compound behaves in a solution, interacts with a polymer matrix, or adsorbs onto a surface. For example, polymers containing dimethylamino groups are studied for their role in creating polyplexes for siRNA or drug delivery. nih.gov MD simulations can elucidate how these polymers organize at a molecular level, interact with biological molecules, and respond to changes in their environment, such as pH or ionic strength. mdpi.comnih.gov These simulations provide dynamic insights into conformational flexibility, solvation, and intermolecular forces that are inaccessible through static quantum calculations alone.

Quantitative Structure-Activity Relationship (QSAR) Studies

As of the latest available research, specific Quantitative Structure-Activity Relationship (QSAR) studies focusing solely on the chemical compound “this compound” have not been identified in publicly accessible scientific literature.

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. archivepp.comnih.gov These studies are instrumental in the fields of medicinal chemistry and toxicology for predicting the activity of new or untested compounds. archivepp.com The fundamental principle of QSAR is that the variations in the biological activity of a group of molecules can be correlated with changes in their physicochemical properties, which are in turn determined by their molecular structure. nih.gov

A typical QSAR study involves the following steps:

Data Set Selection: A group of structurally related compounds with known biological activities (e.g., inhibitory concentrations like IC50) is selected.

Descriptor Calculation: A wide range of molecular descriptors for each compound is calculated using specialized software. These descriptors quantify various aspects of the molecule's structure, such as its electronic properties, size, shape, and hydrophobicity. nih.gov

Model Development: Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are employed to build a mathematical model that correlates the calculated descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the developed QSAR model is rigorously tested using both internal and external validation techniques to ensure its robustness and reliability. frontiersin.orgresearchgate.net

Well-validated QSAR models can be valuable tools for designing new compounds with potentially enhanced biological activity and for screening virtual libraries of chemicals to prioritize them for further experimental testing. archivepp.comnih.gov

Due to the absence of specific research on "this compound," no detailed research findings or data tables for this particular compound can be presented at this time.

Applications in Material Science and Polymer Chemistry

Monomer for Responsive Polymer Systems (e.g., Hydrogels, Nanogels)

DMAPMAm is a key monomer used in the synthesis of responsive polymer systems, such as hydrogels and nanogels. nih.govresearchgate.net These are three-dimensional, cross-linked polymer networks capable of absorbing large amounts of water or biological fluids. researchgate.net The incorporation of DMAPMAm into these networks allows their properties to be altered in response to external stimuli. youtube.com For instance, composite nanogels made from chitosan (B1678972) and poly[N-(3-(dimethylamino)propyl)methacrylamide] (PDMAPMAm) have been fabricated via soap-free emulsion polymerization, resulting in spherical nanoparticles approximately 50 nm in diameter. researchgate.net These nanogels exhibit remarkable sensitivity and switchable properties, making them valuable for various applications. researchgate.netnih.gov

Polymers synthesized with DMAPMAm exhibit distinct pH-responsive behavior. youtube.com This responsivity stems from the tertiary amine groups within the DMAPMAm structure, which can be protonated or deprotonated depending on the pH of the surrounding environment. nih.gov In acidic conditions, the amine groups become protonated, leading to electrostatic repulsion between polymer chains and causing the polymer network (like a hydrogel) to swell. Conversely, in neutral or basic conditions, the amine groups are deprotonated, reducing repulsion and causing the network to shrink. This pH-dependent swelling and shrinking is a key feature of smart drug delivery systems, where a drug can be released in the acidic microenvironment of a tumor or specific cellular compartments. rsc.orgnih.govnih.gov The pKa of PDMAPMAm is approximately 8.8, which is higher than many other amine-based polymers, ensuring a significant degree of protonation over a wide pH range. nih.govnih.gov

One of the most notable properties of polymers containing DMAPMAm is their ability to be switched by carbon dioxide. researchgate.net CO2, a nontoxic and abundant trigger, can be used to reversibly alter the polymer's properties. researchgate.net In the presence of water, the tertiary amine groups on the DMAPMAm units react with dissolved CO2 to form bicarbonate salts. nih.gov This reaction protonates the amine, transforming a hydrophobic polymer into a hydrophilic one. nih.govresearchgate.net This change in property can be used, for example, to stabilize or destabilize polymer latexes. researchgate.net The process is fully reversible; by purging the system with an inert gas like nitrogen (N2) or by gentle heating, the CO2 is removed, and the polymer reverts to its original, unprotonated state. researchgate.netnih.gov This CO2/N2 switchability has been demonstrated in chitosan-based composite nanogels, which can be reversibly coagulated and re-dispersed, showcasing their potential as switchable materials. researchgate.netnih.gov

Table 1: CO2-Responsive Behavior of PDMAPMAm-based Materials

| Stimulus | Polymer State | Mechanism | Resulting Property |

|---|---|---|---|

| CO2 Bubbling (in water) | Protonated | Formation of bicarbonate salts on tertiary amine groups. | Increased hydrophilicity, polymer dissolves/swells. nih.govresearchgate.net |

| N2 Purging / Heating | Unprotonated | Removal of CO2, deprotonation of amine groups. | Return to a more hydrophobic state, polymer precipitates/shrinks. researchgate.netnih.gov |

The development of self-healing materials, which can autonomously repair damage, is a significant area of materials science. espublisher.comatriainnovation.com DMAPMAm has been incorporated into hydrogel systems to create materials with self-healing capabilities. nih.govmdpi.com In one study, a highly stretchable and self-healing ampholytic hydrogel was created using octa(aminopropyl)silsesquioxane and acrylic acid, with DMAPMAm as a comonomer. mdpi.com The presence of DMAPMAm, along with other components, contributes to a network of noncovalent bonds, including electrostatic interactions and hydrogen bonds. mdpi.com These dynamic bonds can break and reform, allowing the material to mend itself after being cut or damaged, restoring its structural integrity and mechanical properties. nih.govmdpi.com

Precursor in Thin Film Deposition Techniques (e.g., CVD)

Compounds containing the dimethylamino-propyl ligand structure are valuable as precursors in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes for creating thin films. illinois.edugoogle.com For example, a platinum(II) complex containing two chelating 3-dimethylamino-1-propyl ligands has been shown to be a useful precursor for depositing nanocrystalline platinum films. illinois.edu This precursor demonstrates good thermal stability and a clean decomposition pathway, primarily through β-hydrogen elimination, which is advantageous for CVD applications. illinois.edu The ability to deposit high-quality thin films is critical for manufacturing semiconductors and other electronic components. ereztech.com Similarly, other organometallic compounds with dimethylamino ligands are used as precursors for depositing materials like nickel oxide and aluminum-based films. ereztech.comnih.gov

Table 2: CVD of Platinum Thin Film from a Dimethylamino-propyl Ligand Precursor

| Parameter | Value/Observation | Reference |

|---|---|---|

| Precursor Compound | Pt[(CH2)3NMe2]2 | illinois.edu |

| Substrate Temperature | 200 ± 10 °C | illinois.edu |

| Precursor Reservoir Temp. | 60 - 70 °C | illinois.edu |

| Resulting Film | Smooth, reflective, nanocrystalline Platinum | illinois.edu |

| Decomposition Pathway | Primarily β-hydrogen elimination and reductive elimination | illinois.edu |

Fabrication of Smart Materials with Tunable Properties

The inherent responsiveness of polymers derived from DMAPMAm makes it a fundamental component in the fabrication of smart materials with tunable properties. researchgate.netsci-hub.se Smart materials are defined by their ability to react to external stimuli—such as pH, temperature, or the presence of specific molecules like CO2—in a controlled and often reversible manner. youtube.comhit.edu.cn By polymerizing DMAPMAm, materials can be designed to change their solubility, shape, or conductivity. nih.govnih.gov For example, the CO2-responsiveness allows for the creation of "switchable" latexes that can be aggregated and re-dispersed on demand, while the pH-sensitivity is exploited in drug delivery systems that release their payload in specific acidic environments. rsc.orgresearchgate.net This tunability opens up applications in biosensors, actuators, and controlled-release technologies. youtube.comsci-hub.se

Development of Flocculants and Water Treatment Chemicals

DMAPMAm and its quaternized derivatives are used to synthesize cationic polymers that serve as effective flocculants in wastewater treatment. kjchemicals.co.jpderypol.comresearchgate.net Flocculants work by neutralizing the charge of suspended particles, causing them to aggregate into larger flocs that can be easily removed from the water through sedimentation or filtration. researchgate.netekb.eg The cationic nature of polymers containing DMAPMAm allows them to effectively bind to and agglomerate negatively charged impurities, such as dyes and fine solids, commonly found in industrial wastewater. nih.govmdpi.com Starch-based flocculants modified with tertiary amine groups have shown a remarkable flocculation capacity, significantly outperforming traditional flocculants like polyacrylamide. nih.gov Furthermore, the pH-responsiveness of these polymers can be an advantage, allowing for the potential to recycle the flocculant by adjusting the pH of the solution. nih.gov

Table 3: Compound Names Mentioned

| Compound Name | Abbreviation |

|---|---|

| 3-(Dimethylamino)propanimidamide | - |

| N-[3-(Dimethylamino)propyl]methacrylamide | DMAPMAm |

| Poly[N-(3-(dimethylamino)propyl)methacrylamide] | PDMAPMAm |

| Chitosan | - |

| Acrylic Acid | AA |

| Octa(aminopropyl)silsesquioxane | POSS-NH2 |

| Platinum(II) bis(3-dimethylamino-1-propyl) | Pt[(CH2)3NMe2]2 |

Functional Coatings and Adhesives

The chemical compound this compound possesses distinct structural features that suggest its potential utility in the formulation of functional coatings and adhesives. While direct, extensive research focusing solely on this molecule's application is emerging, the well-documented roles of its constituent functional groups—the tertiary dimethylamino group and the imidamide moiety—in polymer science provide a strong basis for its projected applications. The behavior of analogous compounds in material science further illuminates its potential as a versatile building block for advanced materials.

Role as a Polymer Modifier and Curing Agent

The presence of the dimethylamino group is a key feature in many compounds used for creating functional polymers and resins. For instance, the related compound 3-(dimethylamino)propylamine (DMAPA) is utilized as a building block to modify epoxy resins. ulprospector.com These modified resins are subsequently used in the formulation of high-performance cationic electrodeposition coatings. ulprospector.com The amine groups act as hardeners for the epoxy resins, facilitating the cross-linking process that is essential for the formation of a durable and resistant coating. chemotechnique.se Similarly, this compound, with its available nitrogen-containing groups, could theoretically serve as a modifier or curing agent for resin systems like epoxies, contributing to the development of protective coatings and strong adhesives.

Furthermore, monomers containing the dimethylamino functional group are central to the synthesis of "smart" polymers that respond to external stimuli. A prominent example is N-[3-(Dimethylamino)propyl]methacrylamide (DMAPMA), a monomer valued in polymer chemistry for its dual functionality. The dimethylamino group imparts pH-responsiveness and significant hydrophilicity to polymers, while the polymerizable backbone ensures the formation of materials with robust mechanical properties. Polymers incorporating DMAPMA can swell or shrink in response to pH changes, a property leveraged in creating responsive surfaces for biomedical devices and functional coatings.

Contribution to Polymer Synthesis

The imidamide functional group is significant in the context of polymerization reactions. The compound 2,2′-azobis-2-methyl-propanimidamide, which shares the propanimidamide (B3024157) structure, is employed as a polymerization initiator. nih.govacs.org This initiator has been successfully used in surfactant-free emulsion polymerization to graft functional polymers from natural backbones like chitosan, creating advanced composite nanogels. nih.govacs.org This precedent suggests that the imidamide group within this compound could potentially participate in or influence polymerization processes for creating novel coating materials.

Projected Applications in Functional Surfaces

The integration of compounds containing the dimethylamino group into polymer chains has been shown to yield materials with valuable surface properties. Research into polymers derived from DMAPMA has demonstrated their potential in creating antimicrobial coatings. The cationic nature of the tertiary amine at acidic pH is often associated with the ability to disrupt microbial cell membranes.

Related cationic monomers, such as N-(3-(Dimethylamino)propyl)acrylamide, are recommended for use in dispersants, paints, and various coating materials, highlighting the industry's interest in this functional group for enhancing material performance. specialchem.com

The table below summarizes the roles of compounds structurally related to this compound, illustrating the established utility of its core functional groups in the realm of functional coatings.

Table 1: Applications of Structurally Related Compounds in Polymer Coatings

| Compound Name | Functional Group of Interest | Application in Coatings and Polymers | Research Finding |

|---|---|---|---|

| N-[3-(Dimethylamino)propyl]methacrylamide (DMAPMA) | Dimethylamino, Methacrylamide (B166291) | Synthesis of pH-responsive polymers for smart coatings; creation of antimicrobial surfaces. | Used in surface-initiated polymerization to create well-defined cationic polymer brushes for responsive surfaces. |

| 3-(Dimethylamino)propylamine (DMAPA) | Dimethylamino | Hardener/curing agent for epoxy resins. | Modifies epoxy resins for use in cationic electrodeposition coatings. ulprospector.comchemotechnique.se |

| N-(3-(Dimethylamino)propyl)acrylamide | Dimethylamino, Acrylamide | Recommended for dispersants, paints, and electrodeposition paints. | A cationic monomer that possesses high hydrolysis resistance and strong base strength. specialchem.com |

| 2,2′-azobis-2-methyl-propanimidamide | Imidamide | Polymerization initiator. | Used to initiate the grafting of polymers onto chitosan to form functional composite nanogels. nih.govacs.org |

Detailed research findings on polymers synthesized with these related monomers provide insight into the properties that could be expected from materials derived from this compound. For example, the synthesis of well-defined block copolymers using Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization of DMAPMA demonstrates precise control over polymer architecture, which is crucial for tailoring the final properties of a coating. rsc.org

The table below outlines key properties imparted by the inclusion of the dimethylamino functional group in polymer systems, based on studies of related methacrylamide monomers.

Table 2: Research Findings on Polymers Incorporating the Dimethylamino Functional Group

| Polymer System | Research Focus | Key Finding | Citation |

|---|---|---|---|

| Poly(DMAPMA) Brushes | Surface Modification | Enables the creation of well-defined cationic polymer brushes with controllable thickness and grafting density via RAFT polymerization. | |

| Chitosan/Poly(DMAPMA) Nanogels | Stimuli-Responsive Materials | Fabrication of composite nanogels that exhibit excellent CO2/N2 reversible response and switchability for potential smart material applications. | nih.govacs.org |

| DMAPMA-based Copolymers | Water Treatment | Copolymerization with other monomers has produced novel flocculants with high efficiency in oil removal from water. |

Mechanistic Biological Studies in Vitro and Biochemical Focus

Enzyme Interaction and Inhibition Studies

While specific studies on the direct interaction of 3-(Dimethylamino)propanimidamide with acetylcholinesterase and tyrosinase are not extensively detailed in the provided search results, the broader class of compounds containing dimethylamino and similar structural motifs has been investigated for enzyme inhibition. For instance, various benzenesulfonamides incorporating moieties like dimethylamine (B145610) have been screened for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurodegenerative diseases like Alzheimer's. unifi.it Some of these compounds demonstrated significant inhibitory potency against both AChE and BChE, with some exhibiting over 90% inhibition. unifi.it

Computational studies, such as molecular docking, have been employed to understand the interactions between potential inhibitors and enzymes like AChE. These studies reveal how molecules fit into the active sites of enzymes, such as the 'acyl pocket' and 'catalytic site' of human brain acetylcholinesterase. nih.gov The binding is often stabilized by hydrophobic interactions and hydrogen bonds. nih.govmdpi.com For example, the interaction of the antituberculosis drug bedaquiline (B32110) with mycobacterial ATP synthase involves a crucial short strong hydrogen bond with a conserved acidic residue, significantly contributing to its binding affinity and specificity. nih.gov This highlights the importance of specific intermolecular forces in enzyme inhibition.

Antimicrobial Activity Investigations (In Vitro)

The antimicrobial properties of various compounds are frequently assessed in vitro against a range of microbial strains. Standard methods for evaluating antimicrobial activity include agar (B569324) disc diffusion, well diffusion, and broth or agar dilution to determine the minimum inhibitory concentration (MIC). nih.govtubitak.gov.tr

While direct studies on this compound were not found, related structures and derivatives have been a subject of interest. For example, derivatives of uracil (B121893) containing a dimethylamino group have been synthesized and screened for their antibacterial and antifungal activities. mdpi.com Some of these compounds showed high activity against Escherichia coli, with IC50 values between 1.8 and 1.9 µg/mL, and significant antifungal activity against Candida albicans and Aspergillus flavus. mdpi.com Similarly, a novel antimicrobial peptide, Dermaseptin-AC, demonstrated broad-spectrum antibacterial activity with MIC values ranging from 2 to 8 µM against several bacterial strains, including MRSA. qub.ac.uk

The mechanism of antimicrobial action often involves disruption of the bacterial cell membrane. For instance, the peptide SET-M33 is active against a variety of Gram-negative bacteria, including clinical isolates of Escherichia coli, Acinetobacter baumannii, Klebsiella pneumoniae, and Pseudomonas aeruginosa. nih.gov

Antiproliferative Effects on Cell Lines (In Vitro)

The in vitro antiproliferative effects of chemical compounds are commonly evaluated using assays like the MTS assay, which measures metabolic activity in cells. mdpi.com A variety of natural and synthetic compounds are screened for their potential to inhibit the growth of cancer cell lines. mdpi.comnih.govnih.govfrontiersin.org

Although specific data on the antiproliferative effects of this compound is not available in the provided results, related pyrazole (B372694) derivatives have been noted for their antitumor activity. researchgate.net The antiproliferative activity of compounds can be influenced by their chemical structure. For example, in a series of lipophilic hypericin (B1674126) acid amides, the length of the hydrocarbon chain was found to affect both cellular uptake and light-induced antiproliferative activity in a human bladder cancer cell line. nih.gov

Antiviral Activity Studies (In Vitro)

In vitro antiviral activity is a critical step in the discovery of new therapeutic agents. A study on 3'-N,N-dimethylamino-2',3'-dideoxythymidine and its prodrugs investigated their activity against a range of viruses, including HIV, HSV-1 and 2, and vesicular stomatitis virus (VSV). nih.gov One of the prodrugs, 5'-L-phenylalanyl-3'-N,N-dimethylamino-2',3'-dideoxythymidine, showed good antiviral activity against VSV in Hela and HEL cell lines with an EC50 value of 0.03 µM. nih.gov However, the parent compound and its other derivatives did not show significant activity against HIV-1 or other tested viruses. nih.gov Molecular docking studies indicated different interaction patterns with HIV-1 reverse transcriptase compared to AZT. nih.gov

Gene Delivery Vector Development and Nucleic Acid Complexation

N-[3-(Dimethylamino)propyl]methacrylamide (DMAPMA) is a key monomer used in the development of cationic polymers for gene delivery. sigmaaldrich.comresearchgate.net The cationic nature of the tertiary amine groups in DMAPMA-based polymers allows for effective electrostatic complexation with negatively charged nucleic acids like DNA and siRNA. researchgate.net This interaction is fundamental to the formation of polyplexes, which are nanoparticles designed to protect and deliver genetic material into cells. researchgate.netresearchgate.net

The efficiency of gene delivery and the stability of the polyplexes are influenced by factors such as the molecular weight and composition of the polymer. researchgate.netnih.gov Cationic glycopolymers, which combine DMAPMA with carbohydrate residues, have shown enhanced stability and lower toxicity compared to simple cationic homopolymers, making them promising candidates for gene delivery devices. researchgate.net Studies have demonstrated that polymers derived from DMAPMA can significantly improve the uptake of genetic material by target cells, leading to enhanced gene expression. The controlled synthesis of these polymers, for example through RAFT polymerization, allows for precise tuning of their molecular weight, which can improve biocompatibility.

Molecular Mechanisms of Interaction with Biological Targets

The interaction of molecules with biological targets is governed by a variety of non-covalent forces, with hydrogen bonding and electrostatic interactions playing crucial roles. researchgate.netnsf.govjchemrev.comijnc.ir Hydrogen bonds are highly directional and are fundamental to molecular recognition and the stability of biological complexes. nih.govresearchgate.netjchemrev.com Their strength can vary significantly, influencing the binding affinity of a ligand to its target. nih.govnsf.gov

Electrostatic interactions occur between charged or polar molecules and are critical for the initial attraction and orientation of a ligand within a binding site. researchgate.net For instance, in the context of gene delivery, the electrostatic attraction between the positively charged dimethylamino groups of DMAPMA-based polymers and the negatively charged phosphate (B84403) backbone of nucleic acids is the primary driving force for complexation. researchgate.net

Molecular docking and dynamics simulations are powerful computational tools used to visualize and analyze these interactions at an atomic level. nih.govmdpi.comnih.govresearchgate.net These methods can predict the binding conformation of a molecule within a target's active site and identify key interacting residues, providing insights into the mechanism of action and guiding the design of more potent and specific molecules. nih.gov

Interactive Data Table: Antimicrobial Activity of Uracil Derivatives

Below is a table summarizing the in vitro antimicrobial activity of synthesized uracil derivatives against various microbial strains. The data is presented as IC50 values in µg/mL, indicating the concentration at which 50% of microbial growth is inhibited.

| Compound | Escherichia coli (IC50 µg/mL) | Candida albicans (IC50 µg/mL) | Aspergillus flavus (IC50 µg/mL) |

| 3 | 1.9 | - | - |

| 6 | 1.8 | - | - |

| 13 | 1.9 | - | - |

| 16 | 1.8 | 0.82 | 1.2 |

| Data sourced from a study on novel xanthines and uracil containing imidazolone (B8795221) derivatives. mdpi.com | |||

| Note: "-" indicates data not provided in the source. |

Analytical Methodologies Beyond Basic Identification

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for separating "3-(Dimethylamino)propanimidamide" from starting materials, byproducts, and impurities, as well as for monitoring the progress of reactions in which it is a participant.

Gas Chromatography (GC): For volatile and thermally stable amidines, GC is a powerful tool. When analyzing reactions involving N,N-dialkylformamide acetals and anilines to form amidines, GC has been effectively used to follow the kinetics. psu.edu For a compound like "this compound," a typical GC method would likely involve a capillary column with a stationary phase of intermediate polarity, such as a DB-5 or equivalent. A flame ionization detector (FID) would offer good sensitivity, while a nitrogen-phosphorus detector (NPD) could provide enhanced selectivity for this nitrogen-rich compound. cdc.gov Temperature programming would be essential to ensure the elution of all components in a reasonable timeframe, starting from a lower temperature to separate volatile impurities and ramping up to elute the target compound and any less volatile byproducts. cdc.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of a wide range of amidines, including those that are less volatile or thermally labile. d-nb.info For "this compound," reversed-phase HPLC would be a suitable approach.

Table 1: Illustrative HPLC Parameters for "this compound" Analysis

| Parameter | Description |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would likely be employed to achieve optimal separation. d-nb.info |

| Detection | UV detection at a wavelength around 220-254 nm would be a primary method. For more sensitive and specific analysis, tandem mass spectrometry (LC-MS/MS) can be used, which is particularly useful for identifying and quantifying the compound in complex matrices. d-nb.info |

| Flow Rate | Typically in the range of 0.5-1.5 mL/min. |

| Injection Volume | 5-20 µL, depending on the concentration of the sample. |

Both GC and HPLC are instrumental in reaction monitoring, where small aliquots of the reaction mixture are taken at regular intervals and analyzed to determine the concentration of reactants and products. psu.edud-nb.info This data is vital for optimizing reaction conditions and for kinetic studies. Thin-layer chromatography (TLC) is also a valuable, rapid technique for qualitative monitoring of reaction progress before committing to more quantitative methods like HPLC or GC. nih.gov

Electrophoretic Methods for Characterization of Polymeric Products

When "this compound" is incorporated as a monomer into a polymeric structure, particularly for biomedical applications like gene delivery, electrophoretic techniques become crucial for characterization. The cationic nature of the amidine group at physiological pH allows for interaction with anionic macromolecules like DNA.

Agarose (B213101) Gel Electrophoresis: This technique is widely used to study the formation and stability of complexes (polyplexes) between cationic polymers and nucleic acids. nih.govresearchgate.net By running samples of the polymer mixed with DNA at various ratios on an agarose gel, one can determine the polymer's ability to bind and condense the DNA. nih.gov Complete condensation is observed as the retention of the DNA in the loading well, as the large, neutralized polyplex cannot migrate through the gel matrix. researchgate.net The stability of these polyplexes can be further challenged by the addition of a competing polyanion like heparin, with the release of DNA indicating the strength of the polymer-DNA interaction. nih.gov

Table 2: Typical Conditions for Agarose Gel Electrophoresis of Polyamidine-DNA Polyplexes

| Parameter | Condition |

| Gel Composition | 1% (w/v) agarose in a suitable buffer (e.g., TAE or TBE). researchgate.net |

| Staining | Ethidium bromide or a safer alternative like SYBR Gold is incorporated into the gel or used for post-staining to visualize the DNA. nih.govresearchgate.net |

| Running Buffer | The same buffer used to prepare the gel (TAE or TBE). researchgate.net |

| Voltage | A constant voltage, for instance, 110 V, is applied across the gel. researchgate.net |

| Sample Preparation | The polyamidine is mixed with a fixed amount of plasmid DNA at varying nitrogen-to-phosphate (N:P) ratios and incubated to allow for complex formation. nih.gov |

The results from such experiments provide insights into the potential of a "this compound"-based polymer as a gene delivery vector.

Electrochemical Characterization of Redox Properties of Complexes

The amidine moiety can act as a ligand, forming stable complexes with various metal ions. The electrochemical properties of such complexes are of interest for applications in catalysis and materials science. acs.orgnih.gov

Cyclic Voltammetry (CV): CV is a primary technique for investigating the redox behavior of metal-amidine complexes. By scanning the potential of a working electrode and measuring the resulting current, one can identify the oxidation and reduction potentials of the complex. This information is vital for understanding the electronic structure of the complex and its potential to participate in electron transfer reactions. For instance, the CV of cobalt complexes with amidine-containing ligands has been studied to assess their activity as catalysts for the hydrogen evolution reaction. acs.orgnih.gov The data from CV can reveal whether the redox processes are reversible or irreversible and provide information about the stability of the complex in different oxidation states.

The experimental setup for the CV of a "this compound"-metal complex would typically involve a three-electrode system (working, reference, and counter electrodes) in a suitable solvent containing a supporting electrolyte.

Techniques for Analyzing Decomposition Products in Thermolysis

Understanding the thermal stability and decomposition pathways of "this compound" and its polymeric derivatives is critical for determining their processing and operational limits.

Thermogravimetric Analysis (TGA): TGA is used to measure the change in mass of a sample as a function of temperature. This technique can identify the temperatures at which the compound or polymer begins to decompose. TGA has been employed to study the CO2 capture and release characteristics of amidine-functionalized polymers, where the release of CO2 upon heating is quantified by the mass loss. osti.gov

For a more detailed analysis of the decomposition products, TGA can be coupled with other analytical techniques:

TGA-Mass Spectrometry (TGA-MS): As the sample is heated in the TGA, the evolved gases are fed directly into a mass spectrometer. This allows for the identification of the individual decomposition products based on their mass-to-charge ratio, providing a real-time analysis of the degradation process.

TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR): Similar to TGA-MS, the evolved gases are passed through an infrared spectrometer. The resulting IR spectra help to identify the functional groups of the gaseous decomposition products.

These coupled techniques provide a comprehensive picture of the thermolytic decomposition of "this compound," which is essential for its safe handling and for the design of stable materials.

Quantitative Analysis in Reaction Kinetics

The quantitative analysis of reaction kinetics provides fundamental insights into the reactivity of "this compound" and the mechanisms of its reactions.

Chromatographic Methods in Kinetics: Both GC and HPLC are well-suited for kinetic studies. psu.edud-nb.info By monitoring the change in concentration of reactants and products over time, one can determine the rate of a reaction. For example, in the synthesis of amidines from amide acetals and anilines, GC was used to follow the formation of the amidine product, allowing for the determination of the reaction order and rate constants. psu.edu The reaction was found to follow second-order kinetics, being first-order with respect to each reactant. psu.edu

Table 3: Key Kinetic Parameters Obtainable from Quantitative Analysis

| Parameter | Description |

| Rate Constant (k) | A proportionality constant that relates the rate of a reaction to the concentrations of the reactants. |

| Reaction Order | The exponent to which the concentration of a reactant is raised in the rate law, indicating its influence on the reaction rate. |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur, which can be determined by studying the reaction rate at different temperatures and applying the Arrhenius equation. |

| Hammett Equation | For reactions involving substituted aromatic rings, the Hammett equation can be used to correlate reaction rates with the electronic properties of the substituents, providing mechanistic insights. acs.org |